3-(3,4-dimethylphenyl)-1-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a benzofuropyrimidine dione derivative featuring a fused benzofuran ring system and substitutions at the 3- and 1-positions with 3,4-dimethylphenyl and 3-methoxybenzyl groups, respectively. Its molecular formula is C27H22N2O5, with a molecular weight of 454.48 g/mol (see Table 1). Substituents like the 3-methoxybenzyl group may influence lipophilicity and metabolic stability, while the 3,4-dimethylphenyl group could modulate steric effects in binding pockets .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-16-11-12-19(13-17(16)2)28-25(29)24-23(21-9-4-5-10-22(21)32-24)27(26(28)30)15-18-7-6-8-20(14-18)31-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDVEXNCIOZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Pyridopyrimidine derivatives (e.g., ) introduce nitrogen atoms into the fused ring system, altering electronic properties and solubility .
Substituent Effects :
- Lipophilicity : The 3-methoxybenzyl group in E545-0656 increases lipophilicity (logP ~3.5 estimated) compared to hydroxyethyl-substituted analogs (e.g., , logP ~2.1) .
- Steric Hindrance : The 3,4-dimethylphenyl group in E545-0656 introduces steric bulk, which may limit binding in constrained active sites compared to smaller substituents (e.g., 3-methylphenyl in E545-0657) .
Fluorinated analogs (Compound 67) demonstrate the importance of halogenation for metabolic stability, a feature absent in the target compound .
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